molecular formula C11H6F3N2NaO3 B15087751 sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B15087751
M. Wt: 294.16 g/mol
InChI Key: CSLNMHPBVCAMKC-UHFFFAOYSA-M
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Description

Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound known for its unique structure and properties. The presence of a trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by its stability and reactivity, which are influenced by the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Sodium trifluoromethanesulfinate
  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • Trifluoromethylated pyrazoles

Comparison: Sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to other trifluoromethylated compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications .

Properties

Molecular Formula

C11H6F3N2NaO3

Molecular Weight

294.16 g/mol

IUPAC Name

sodium;4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C11H7F3N2O3.Na/c12-11(13,14)6-3-1-2-4-7(6)16-5-8(17)9(15-16)10(18)19;/h1-5,17H,(H,18,19);/q;+1/p-1

InChI Key

CSLNMHPBVCAMKC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)[O-])O.[Na+]

Origin of Product

United States

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